3-(4-chloro-1H-indol-1-yl)propanoic acid
Overview
Description
3-(4-chloro-1H-indol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The compound features a 4-chloro substitution on the indole ring, which can significantly influence its chemical and biological properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse, ranging from antiviral to anticancer effects .
Biochemical Analysis
Biochemical Properties
3-(4-chloro-1H-indol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the interaction of this compound with specific cellular receptors and enzymes, leading to changes in downstream signaling pathways and gene expression profiles .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions . For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular functions, such as prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . The metabolic pathways of this compound can influence metabolic flux and metabolite levels, affecting its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, indole derivatives have been shown to interact with membrane transporters, facilitating their uptake into cells . The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biological activity . For example, indole derivatives have been found to localize in the nucleus, where they can modulate gene expression by interacting with nuclear receptors and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-indol-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroindole, which can be synthesized from commercially available aniline derivatives through a series of reactions including nitration, reduction, and cyclization.
Formation of Indole Derivative: The 4-chloroindole is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to form the desired product. Common reagents used in this step include acetic acid, hydrochloric acid, or sodium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and continuous flow systems to handle the synthesis steps efficiently.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Automated Purification: Employing automated systems for purification to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-(4-chloro-1H-indol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indol-1-yl)propanoic acid
- 3-(5-methoxy-1H-indol-3-yl)propanoic acid
- Indole-3-acetic acid
Uniqueness
3-(4-chloro-1H-indol-1-yl)propanoic acid is unique due to the presence of the 4-chloro substitution on the indole ring, which can enhance its biological activity and specificity compared to other indole derivatives. This substitution can also influence its chemical reactivity, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
3-(4-chloroindol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-2-1-3-10-8(9)4-6-13(10)7-5-11(14)15/h1-4,6H,5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDUTBKUKUDPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293153 | |
Record name | 4-Chloro-1H-indole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18108-88-8 | |
Record name | 4-Chloro-1H-indole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18108-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-indole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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